molecular formula C21H26O2 B14564027 Propyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 61733-15-1

Propyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14564027
CAS No.: 61733-15-1
M. Wt: 310.4 g/mol
InChI Key: UKPMQPOEQDPXMG-UHFFFAOYSA-N
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Description

Propyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by a biphenyl core with a propyl ester group at one end and a pentyl group at the other. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-pentyl[1,1’-biphenyl]-4-carboxylic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Propyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: The major products are carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Propyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of materials with specific chemical properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of Propyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further chemical reactions. The biphenyl core can interact with aromatic systems through π-π stacking interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid
  • Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate
  • Propyl 4’-ethyl[1,1’-biphenyl]-4-carboxylate

Uniqueness

Propyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its biphenyl core and the specific ester and alkyl groups attached to it. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

61733-15-1

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

propyl 4-(4-pentylphenyl)benzoate

InChI

InChI=1S/C21H26O2/c1-3-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)21(22)23-16-4-2/h8-15H,3-7,16H2,1-2H3

InChI Key

UKPMQPOEQDPXMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCC

Origin of Product

United States

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